![molecular formula C8H7ClN2O2 B2793665 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride CAS No. 2580222-53-1](/img/structure/B2793665.png)
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride
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Overview
Description
1H-Pyrrolo[2,3-c]pyridine is a heterocyclic compound . It is a building block that can be used in pharmaceutical research . The empirical formula is C7H6N2 and it has a molecular weight of 118.14 .
Synthesis Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . Compound 4h, for example, exhibited potent FGFR inhibitory activity . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The SMILES string for 1H-Pyrrolo[2,3-c]pyridine is c1cc2cc[nH]c2cn1 . This provides a simplified linear representation of the compound’s structure.Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-c]pyridine is a solid compound . It has an empirical formula of C7H6N2 and a molecular weight of 118.14 .Scientific Research Applications
- Due to its efficacy in reducing blood glucose levels, 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid may find applications in preventing and treating disorders related to elevated plasma blood glucose. These include type 1 diabetes, diabetes resulting from obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- In biological evaluations, 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid derivatives have shown the ability to reduce the migration and invasion abilities of certain cells. For instance, compound 4h significantly decreased the migration and invasion abilities of 4T1 cells after 24 hours of treatment .
- The NH moiety at the C4-position is critical for JAK inhibition. Compounds with this structural feature, including 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid, have potential applications in modulating Janus kinase (JAK) activity. JAK inhibition is relevant in various contexts, such as autoimmune diseases and cancer .
Antidiabetic Potential
Anti-Invasive Properties
JAK Inhibition
Mechanism of Action
Target of Action
Similar compounds have been reported to target theFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit fgfrs . The inhibition of FGFRs can lead to the disruption of downstream signaling pathways, which can inhibit cell proliferation and induce apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the FGFR signaling pathway. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . By inhibiting FGFRs, this compound could potentially disrupt these pathways and their downstream effects.
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Safety and Hazards
The safety information for 1H-Pyrrolo[2,3-c]pyridine includes hazard statements such as H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . Precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-6-5(1-3-9-6)2-4-10-7;/h1-4,9H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFJTEBTKQZGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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